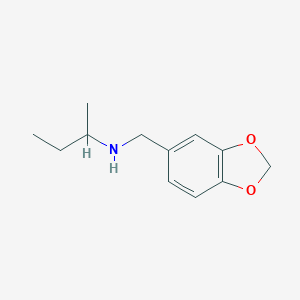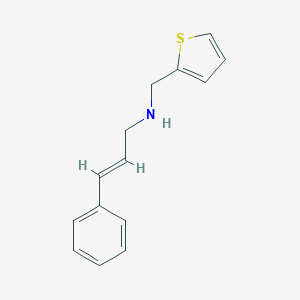![molecular formula C18H21NO2 B502209 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine CAS No. 880805-52-7](/img/structure/B502209.png)
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine” is a chemical compound with the molecular formula C18H21NO2 . It’s a complex organic molecule that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
This compound can potentially participate in various chemical reactions. For example, it might undergo reactions at the benzylic position . Also, it could be involved in catalytic protodeboronation of pinacol boronic esters .作用机制
Mode of Action
The exact mode of action of this compound is currently unknown. This could involve binding to the target, causing a conformational change, and subsequently altering the target’s activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation and cell signaling
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the feces .
Result of Action
Based on the known effects of similar compounds, it is likely that this compound could have anti-inflammatory properties and could potentially inhibit certain enzymes or receptors, leading to changes in cell signaling .
实验室实验的优点和局限性
One advantage of using {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine in lab experiments is its potential therapeutic applications. Its anti-inflammatory, neuroprotective, and anticancer properties make it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
未来方向
There are several future directions for research on {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential therapeutic applications in animal models and clinical trials. Additionally, research can be done to optimize the synthesis method to improve the yield and purity of the compound. Finally, research can be done to develop derivatives of this compound with improved properties for drug development.
合成方法
There are various methods for synthesizing {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine. One method involves the reaction of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}amine with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}amine with prop-2-en-1-yl chloride in the presence of a base such as sodium hydride. The yield and purity of the synthesized compound can vary depending on the method used.
科学研究应用
The potential therapeutic applications of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine have been studied in various scientific research studies. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential anticancer properties.
生化分析
Biochemical Properties
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Mannich reaction . This compound interacts with enzymes such as pseudoephedrine, which acts as a chiral catalyst in enantioselective aminomethylation reactions . The interaction between this compound and pseudoephedrine results in the formation of optically pure amino keto ethers, demonstrating the compound’s ability to enhance the biological activity of chiral nitrogen-containing fragments .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyloxy and methoxy groups facilitate its binding to specific enzymes and proteins, leading to the formation of stable complexes. These interactions can result in the inhibition or activation of enzymatic activity, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under aqueous conditions, allowing for prolonged observation of its effects on cellular function . Long-term exposure to this compound may lead to degradation and reduced efficacy, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial pharmacological effects, such as enhanced enzyme activity and improved cellular function. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetic profile and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-11-19-13-16-9-10-17(18(12-16)20-2)21-14-15-7-5-4-6-8-15/h3-10,12,19H,1,11,13-14H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRGEPJYMGHQTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC=C)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]butan-2-amine](/img/structure/B502126.png)
![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-methylamine](/img/structure/B502129.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B502131.png)
![1-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-methylmethanamine](/img/structure/B502132.png)
![1-{2-[(4-chlorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B502134.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-methylmethanamine](/img/structure/B502135.png)
![1-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-N-methylmethanamine](/img/structure/B502136.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-thienylmethyl)amine](/img/structure/B502140.png)
amine](/img/structure/B502141.png)

![1-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B502143.png)

![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502148.png)